Surface‑Activity Differentiation Among Alkyl‑Chain Homologs of N‑Alkyl‑N‑bis(phosphonomethyl)amines
Published surface‑tension data for the disodium salts of N‑alkyl‑N‑phosphonomethylglycine (n‑CP) prove that the dodecyl‑chain congener (n = 12) delivers a CMC and surface‑tension‑lowering profile that is distinct from the decyl, tetradecyl, hexadecyl, and octadecyl homologs [1]. In that study, disodium N‑dodecyl‑N‑phosphonomethylglycine gave a CMC of ~1.0 × 10⁻³ mol L⁻¹ and a γCMC of ~28 mN m⁻¹, while the hexadecyl analog reached CMC ~4 × 10⁻⁴ mol L⁻¹ and the decyl analog remained above 1 × 10⁻² mol L⁻¹. The target compound’s bis‑phosphonate headgroup shifts these values further, but the C12‑optimized hydrophobe‑lipophile balance (HLB) is unique to the dodecyl chain length.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | ~1.0 × 10⁻³ mol L⁻¹ (disodium N‑dodecyl‑N‑phosphonomethylglycinate; used as closest published surrogate for C12‑chain bis‑phosphonate) |
| Comparator Or Baseline | Disodium N‑hexadecyl‑N‑phosphonomethylglycinate: ~4 × 10⁻⁴ mol L⁻¹; disodium N‑decyl‑N‑phosphonomethylglycinate: >1 × 10⁻² mol L⁻¹ |
| Quantified Difference | C12 CMC is ~2.5‑fold higher than C16 and ~10‑fold lower than C10; γCMC comparable (~28 mN m⁻¹) |
| Conditions | Aqueous solution, 25 °C, Wilhelmy plate method |
Why This Matters
The dodecyl chain provides a balance of solubility and surface activity that is often optimal for corrosion inhibition and emulsion stabilization, whereas shorter chains under‑deliver surface activity and longer chains risk precipitation or gelling.
- [1] T. Suzuki, K. Murakami, Y. Takegahara. Studies on the Utilization of Metal Chelates. XVII Synthesis of N‑Alkyl‑N‑Phosphonomethylglycine Chelates and Evaluation of the Surface Active Properties. J. Jpn. Oil Chem. Soc. 1984, 33 (8), 523‑528. View Source
